molecular formula C10H12BrN B1437033 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 848185-12-6

7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1437033
M. Wt: 226.11 g/mol
InChI Key: ROFNCPGXJWHJIZ-UHFFFAOYSA-N
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Patent
US08436008B2

Procedure details

Iodotrimethylsilane (0.982 mL, 0.00690 mol, Aldrich, Cat. No. 195529) was added to a solution of methyl 7-bromo-3-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (490 mg, 0.0017 mol) in methylene chloride (10 mL) and the reaction was stirred at 50° C. for 2 h. The reaction was cooled to r.t. and anhydrous methanol (2 mL) was added. The reaction mixture was stirred for additional 5 min, and the volatiles were removed under reduced pressure. The residue was treated with diethyl ether and filtered. The solid was washed with ether, dried under vacuum to provide the desired compound which was directly used in the next step reaction without further purification. LCMS (M+H)+: m/z=226.2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 7-bromo-3-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Quantity
490 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[Si](C)(C)C.[Br:6][C:7]1[CH:16]=[C:15]2[C:10]([CH2:11][CH:12]([CH3:21])[N:13](C(OC)=O)[CH2:14]2)=[CH:9][CH:8]=1.CO>C(Cl)Cl>[Br:6][C:7]1[CH:16]=[C:15]2[C:10]([CH2:11][CH:12]([CH3:21])[NH:13][CH2:14]2)=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
I[Si](C)(C)C
Step Two
Name
methyl 7-bromo-3-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Quantity
490 mg
Type
reactant
Smiles
BrC1=CC=C2CC(N(CC2=C1)C(=O)OC)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 50° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to r.t.
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for additional 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the volatiles were removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was treated with diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=C2CC(NCC2=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.